molecular formula C9H15ClN2O B7988062 3-(Aminomethyl)-4-ethyl-6-methylpyridin-2(1H)-one hydrochloride

3-(Aminomethyl)-4-ethyl-6-methylpyridin-2(1H)-one hydrochloride

Cat. No.: B7988062
M. Wt: 202.68 g/mol
InChI Key: AAQHRUGFWUINFS-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-4-ethyl-6-methylpyridin-2(1H)-one hydrochloride is a chemical compound with a complex structure that includes a pyridine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, often involving multi-step reactions. One common method involves the reaction of 3-ethyl-6-methylpyridin-2(1H)-one with an appropriate amine source under controlled conditions. The reaction typically requires the use of a strong base and a suitable solvent to facilitate the formation of the aminomethyl group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions: 3-(Aminomethyl)-4-ethyl-6-methylpyridin-2(1H)-one hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups or structural modifications.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound may be used to study enzyme interactions or as a probe to investigate biological pathways.

Industry: In industry, the compound may be used in the production of materials, such as polymers or coatings, due to its chemical properties.

Mechanism of Action

The mechanism by which 3-(Aminomethyl)-4-ethyl-6-methylpyridin-2(1H)-one hydrochloride exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets, such as enzymes or receptors, to produce a therapeutic effect. The pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

  • 3-(Aminomethyl)pyridine

  • 4-(Aminomethyl)pyridine

  • 2-Picolylamine

Uniqueness: 3-(Aminomethyl)-4-ethyl-6-methylpyridin-2(1H)-one hydrochloride is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for a range of chemical reactions and interactions that are not possible with other similar compounds.

Properties

IUPAC Name

3-(aminomethyl)-4-ethyl-6-methyl-1H-pyridin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O.ClH/c1-3-7-4-6(2)11-9(12)8(7)5-10;/h4H,3,5,10H2,1-2H3,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAQHRUGFWUINFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=O)NC(=C1)C)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

3-(Amino methyl)-4-ethyl-6-methylpyridin-2(1H)-one, (5.6 g, 33 mmol) was suspended in DCM (560 mL) and the insoluble contents/particles were filtered. The filtrate was concentrated and dried. The residue was dissolved in DCM (10 mL) and 4 M HCl in 1,4-dioxane (16 mL, 66 mmol) was added at 0° C. and stirred for 10 min, at which time the reaction mixture was concentrated under high-vacuum and dried. The resulting crude solid was triturated with hexane (150 mL) and filtered. The solid was dried under vacuum. Collected 3-(amino methyl)-4-ethyl-6-methylpyridin-2(1H)-one hydrochloride (5.9 g, 86%).
Quantity
5.6 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
16 mL
Type
reactant
Reaction Step Two
Name
Quantity
560 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Tert-butyl((4-ethyl-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)carbamate (1.00 g, 3.75 mmol) was dissolved in a solution of hydrogen chloride in 1,4-dioxane (20 mL). The mixture was stirred for 2 hr. The reaction mixture was filtered. The residue was washed with dichloromethane, dried to afford 3-(aminomethyl)-4-ethyl-6-methylpyridin-2(1H)-one hydrochloride (593 mg, 77.9%) as a light yellow solid. LRMS (M+H+) m/z: calcd 166.11. found 167.1. 1H NMR (400 MHz, D2O): δ ppm 6.31 (s, 1 H), 4.06 (s, 2 H), 2.57 (q, J=7.86 Hz, 2 H), 2.25 (s, 3 H), 1.10 (t, J=7.53 Hz, 3 H).
Name
Tert-butyl((4-ethyl-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)carbamate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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